1-(4-(sec-Butyl)benzyl)-1H-benzo[d]imidazole-2-sulfonic acid
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Overview
Description
1-(4-(sec-Butyl)benzyl)-1H-benzo[d]imidazole-2-sulfonic acid is a complex organic compound that features a benzimidazole core with a sulfonic acid group and a sec-butylbenzyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(sec-Butyl)benzyl)-1H-benzo[d]imidazole-2-sulfonic acid typically involves multi-step organic reactions. One common method includes the initial formation of the benzimidazole core, followed by the introduction of the sulfonic acid group and the sec-butylbenzyl substituent. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
1-(4-(sec-Butyl)benzyl)-1H-benzo[d]imidazole-2-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups or modify existing ones.
Scientific Research Applications
1-(4-(sec-Butyl)benzyl)-1H-benzo[d]imidazole-2-sulfonic acid has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: It may have potential as a biochemical probe or as a component in the study of biological pathways.
Medicine: The compound could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: It may find use in the development of new materials or as an additive in various industrial processes.
Mechanism of Action
The mechanism by which 1-(4-(sec-Butyl)benzyl)-1H-benzo[d]imidazole-2-sulfonic acid exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(4-(sec-Butyl)benzyl)-1H-benzo[d]imidazole-2-sulfonic acid include other benzimidazole derivatives with different substituents or functional groups. Examples include:
- 1-Benzyl-1H-benzo[d]imidazole-2-sulfonic acid
- 1-(4-Methylbenzyl)-1H-benzo[d]imidazole-2-sulfonic acid
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H20N2O3S |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
1-[(4-butan-2-ylphenyl)methyl]benzimidazole-2-sulfonic acid |
InChI |
InChI=1S/C18H20N2O3S/c1-3-13(2)15-10-8-14(9-11-15)12-20-17-7-5-4-6-16(17)19-18(20)24(21,22)23/h4-11,13H,3,12H2,1-2H3,(H,21,22,23) |
InChI Key |
VBPMUPGCOFGSTM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2S(=O)(=O)O |
Origin of Product |
United States |
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